molecular formula C11H14N4 B15300827 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B15300827
M. Wt: 202.26 g/mol
InChI Key: LRNXGFLHFVBEQW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3,4-dimethylbenzyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(3,4-Dimethylphenyl)-1h-1,2,4-triazol-3-amine

Uniqueness

1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14)

InChI Key

LRNXGFLHFVBEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=NC(=N2)N)C

Origin of Product

United States

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